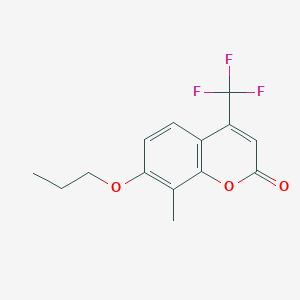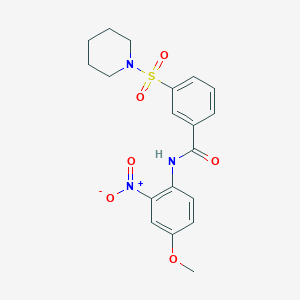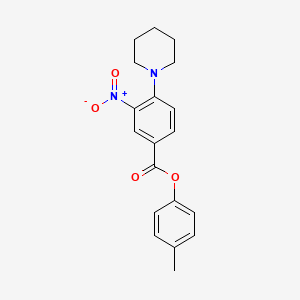
8-methyl-7-propoxy-4-(trifluoromethyl)-2H-chromen-2-one
Vue d'ensemble
Description
8-methyl-7-propoxy-4-(trifluoromethyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C14H13F3O3 and its molecular weight is 286.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.08167876 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have developed a variety of methods for synthesizing chromenone derivatives, which are chemically related to "8-methyl-7-propoxy-4-(trifluoromethyl)-2H-chromen-2-one". These methods include:
- Efficient Synthesis Techniques : A simple and efficient synthesis method for 2-methyl-2-trifluoromethylchroman-4-ones from chromen-4-imines and malonic acid, yielding fluorinated analogues of natural compounds in significant yields (Sosnovskikh & Usachev, 2002).
- Environmental Sensitivity : The study of fluorophores emitting in protic environments highlights the potential of chromen-2-one derivatives for developing new sensors based on fluorescence properties, demonstrating the compounds' sensitivity to solvent polarity (Uchiyama et al., 2006).
- Catalysis and Reaction Efficiency : Research has been conducted on the use of catalysts like CeCl3·7H2O for the synthesis of chromen-6-ones under environmentally friendly conditions, highlighting the compounds' roles in green chemistry (Wu, Li, & Yan, 2011).
Molecular Structure and Applications
The molecular structure of chromenone derivatives and their applications have been explored in various contexts:
- X-Ray Supramolecular Structure Analysis : Studies on the molecular and supramolecular structures of chromenone derivatives, such as chromeno[4,3-c]pyrazol-4-ones, have provided insights into their chemical behavior and potential applications in materials science (Padilla-Martínez et al., 2011).
- Palladium-Catalyzed Functionalization : Research into palladium-catalyzed coupling reactions on chromenone scaffolds has opened avenues for synthesizing highly functionalized heterocycles, indicating the versatility of these compounds in organic synthesis (Izquierdo et al., 2018).
Propriétés
IUPAC Name |
8-methyl-7-propoxy-4-(trifluoromethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3O3/c1-3-6-19-11-5-4-9-10(14(15,16)17)7-12(18)20-13(9)8(11)2/h4-5,7H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBGARAULKZWKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B4011590.png)

![2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{[(2-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4011599.png)
![1-{[(3-acetylphenyl)amino]carbonyl}propyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4011611.png)
![4-[(4-hydroxypiperidin-1-yl)methyl]-N-(4-methoxy-3,5-dimethylphenyl)benzamide](/img/structure/B4011614.png)
![(4-bromophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B4011626.png)
![1-{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-4,5-dihydro-1,3-thiazol-2-yl}-4-piperidinecarboxamide](/img/structure/B4011635.png)


![4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-(3-methoxyphenyl)-1-piperidinecarboxamide](/img/structure/B4011655.png)
![3-benzyl-5-[2-(benzyloxy)-5-methylbenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4011663.png)

![4-methyl-2-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4011685.png)

